molecular formula C23H21Cl2N3OS B2503326 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-chlorophenyl)-1-(furan-2-ylmethyl)thiourea CAS No. 851971-31-8

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-chlorophenyl)-1-(furan-2-ylmethyl)thiourea

Cat. No. B2503326
M. Wt: 458.4
InChI Key: LWNUEBNBHOBSFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-chlorophenyl)-1-(furan-2-ylmethyl)thiourea is a useful research compound. Its molecular formula is C23H21Cl2N3OS and its molecular weight is 458.4. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-chlorophenyl)-1-(furan-2-ylmethyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-chlorophenyl)-1-(furan-2-ylmethyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Activity : Some derivatives of thiourea with structural similarities to the compound have shown promising antimicrobial activities. For instance, derivatives of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes have been synthesized and shown to have antimicrobial properties (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

  • Antibacterial and Antifungal Activities : Similar chemical structures have also been synthesized and tested for their antibacterial and antifungal activities, exhibiting good results compared with standard antibiotics. This includes compounds like 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones (Rajanarendar et al., 2010).

  • Cancer Cell Line Cytotoxicity : Another study found that a derivative with a similar structure, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, exhibited potent biological activity against the HeLa cancer cell line (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).

  • Photochromic Properties : Asymmetric dihetarylethenes, which are structurally related to the compound, have shown photochromic properties in solutions. This indicates potential applications in photoresponsive materials (Makarova et al., 2013).

  • Human Dihydroorotate Dehydrogenase Inhibitors : In drug discovery, similar compounds have been synthesized and evaluated as inhibitors of human dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis. This indicates potential therapeutic applications (Gong et al., 2017).

properties

IUPAC Name

1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-chlorophenyl)-1-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2N3OS/c1-15-20(21-13-17(25)6-9-22(21)26-15)10-11-28(14-19-3-2-12-29-19)23(30)27-18-7-4-16(24)5-8-18/h2-9,12-13,26H,10-11,14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNUEBNBHOBSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(CC3=CC=CO3)C(=S)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-chlorophenyl)-1-(furan-2-ylmethyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.